Tetrabutylammonium azide

Vue d'ensemble

Description

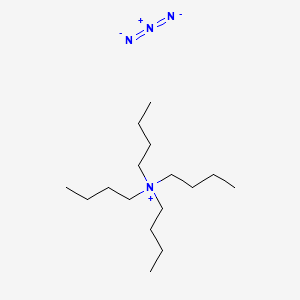

Tetrabutylammonium azide is a chemical compound with the molecular formula C16H36N4 . It is a white to light yellow powder or crystal . It is used in the research laboratory to prepare lipophilic salts of inorganic anions .

Synthesis Analysis

The synthesis of azides is generally considered dangerous due to their tendency to decompose violently under pressure or elevated temperature . Tetrabutylammonium azide can be used as the azide source in two nucleophilic substitutions . If this reaction were to be performed, it would be safer and more cost-effective to replace the excess TBA azide with catalytic tetrabutyl ammonium bromide (TBAB) and stoichiometric sodium azide .Molecular Structure Analysis

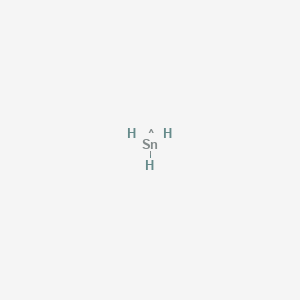

The molecular weight of Tetrabutylammonium azide is 284.48 g/mol . It has a molecular formula of C16H36N4 .Chemical Reactions Analysis

Tetrabutylammonium azide is used as a reagent for the synthesis of heteroarylannulated bicyclic morpholines, cyanimide-based inhibitors of cathepsin C, and trimethylene carbonate . It is also used in aerobic oxidative transformation of primary azides to nitriles and substitution reactions at tetracoordinate boron .Physical And Chemical Properties Analysis

Tetrabutylammonium azide is a solid at 20 degrees Celsius . It is hygroscopic and heat sensitive . It has a melting point of 84-88 degrees Celsius . It is soluble in water and benzene .Applications De Recherche Scientifique

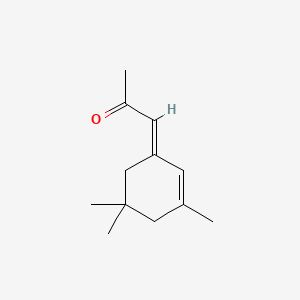

Synthesis of Heteroarylannulated Bicyclic Morpholines

Tetrabutylammonium azide can be used as a reagent for the synthesis of heteroarylannulated bicyclic morpholines . These compounds are important in medicinal chemistry due to their wide range of biological activities.

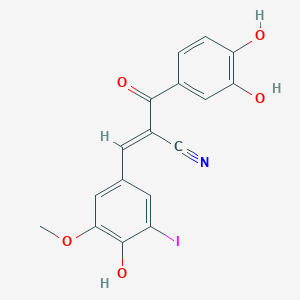

Production of Cyanimide-based Inhibitors of Cathepsin C

It is also used in the production of cyanimide-based inhibitors of cathepsin C . Cathepsin C is a protein that is involved in the activation of several serine proteases in immune and inflammatory cells, and its inhibition can be beneficial in the treatment of various diseases.

Creation of Trimethylene Carbonate

Tetrabutylammonium azide is used in the creation of trimethylene carbonate . This compound is a monomer used in the synthesis of biodegradable polymers, which have applications in the medical field, particularly in drug delivery systems and sutures.

Aerobic Oxidative Transformation of Primary Azides to Nitriles

It is used in the aerobic oxidative transformation of primary azides to nitriles . This reaction is important in organic synthesis as it allows for the conversion of azides, which are readily available and stable, into nitriles, which are valuable building blocks in the synthesis of various organic compounds.

Substitution Reactions at Tetracoordinate Boron

Tetrabutylammonium azide is used in substitution reactions at tetracoordinate boron . These reactions are important in the synthesis of boron-containing compounds, which have applications in various fields, including medicine and materials science.

Catalyst for Cyclic Carbonate Formation

Finally, it is also used as a catalyst for cyclic carbonate formation . Cyclic carbonates are important intermediates in organic synthesis and have applications in the production of polymers and fine chemicals.

Mécanisme D'action

Target of Action

Tetrabutylammonium azide is a versatile reagent used in organic synthesis . It primarily targets organic molecules, facilitating various chemical transformations. It is particularly effective in the synthesis of heteroarylannulated bicyclic morpholines and cyanimide-based inhibitors of cathepsin C .

Mode of Action

Tetrabutylammonium azide acts as a catalyst and a reagent in several chemical reactions . It facilitates the aerobic oxidative transformation of primary azides to nitriles and substitution reactions at tetracoordinate boron . As a catalyst, it enhances the reaction rate and product yield without being consumed in the process .

Biochemical Pathways

The exact biochemical pathways influenced by tetrabutylammonium azide are dependent on the specific reactions it catalyzes. For instance, in the synthesis of heteroarylannulated bicyclic morpholines, it may influence the pathways related to the formation of these complex structures .

Pharmacokinetics

Its solubility in both aqueous and organic solvents suggests it may have good bioavailability .

Result of Action

The result of tetrabutylammonium azide’s action is the successful synthesis of various organic compounds. For example, it can help produce heteroarylannulated bicyclic morpholines and cyanimide-based inhibitors of cathepsin C . It also aids in the aerobic oxidative transformation of primary azides to nitriles .

Action Environment

The action of tetrabutylammonium azide can be influenced by environmental factors such as temperature, pH, and the presence of other reagents. For instance, it is typically stored at temperatures between 2-8°C to maintain its stability . The presence of other reagents can also affect its efficacy as a catalyst or reagent .

Safety and Hazards

Tetrabutylammonium azide is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It is a flammable solid . It is very toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing dust, fume, gas, mist, vapors, spray, and to avoid contact with skin and eyes .

Propriétés

IUPAC Name |

tetrabutylazanium;azide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.N3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-3-2/h5-16H2,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMRIOAVKKGNMMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.[N-]=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10549-76-5 (Parent) | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, azide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000993226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1061360 | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrabutylammonium azide | |

CAS RN |

993-22-6 | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, azide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=993-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, azide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000993226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, azide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, azide (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.827 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary use of tetrabutylammonium azide in scientific research?

A1: Tetrabutylammonium azide (TBAN3) is widely employed as a reagent for introducing azide groups into molecules. [, , , , ] This is a crucial step in various chemical syntheses, particularly in preparing polymers with tailored functionalities and synthesizing pharmaceutical compounds. [, , , , ]

Q2: How does the structure of TBAN3 contribute to its reactivity?

A2: TBAN3 consists of a tetrabutylammonium cation ([(CH3CH2CH2CH2)4N]+) and an azide anion (N3−). [] The bulky, non-polar tetrabutylammonium cation enhances the solubility of the azide anion in organic solvents, [, ] while also increasing its nucleophilicity, making it more reactive towards electrophilic substrates. [, , ]

Q3: Can you provide examples of reactions where TBAN3 acts as a nucleophile?

A3: TBAN3 readily reacts with alkyl halides, replacing the halogen atom with an azide group. This reaction is particularly effective with tertiary and secondary halides, allowing the synthesis of alkyl azides. [] This reactivity is utilized in end-group transformations of halide-end polymethacrylates, converting them into azido-end polymers for various applications. []

Q4: Are there any specific advantages of using TBAN3 for azidation compared to other azide sources?

A4: Compared to inorganic azide salts like sodium azide, TBAN3 exhibits superior solubility in organic solvents. [, , , ] This enhanced solubility allows for faster and more efficient reactions, often requiring a lower excess of TBAN3. [, ] Additionally, its use can enable metal-free synthesis routes, which can be beneficial for synthesizing biologically active compounds. [, ]

Q5: What role does TBAN3 play in the synthesis of cyclic poly(glycidyl phenyl ether)?

A5: TBAN3 can initiate the anionic ring-opening polymerization of glycidyl phenyl ether, producing linear poly(glycidyl phenyl ether) with an azide group at one end. [] This azide-terminated polymer can then undergo a copper-catalyzed alkyne–azide cycloaddition (“click” reaction), leading to the formation of monocyclic poly(glycidyl phenyl ether) with high purity. []

Q6: How is TBAN3 used in the synthesis of "clickable" polymers?

A6: TBAN3 is crucial for introducing azide functionalities at the end of polymer chains. [, ] For instance, α-azido, ω-hydroxy heterofunctional polyethylene oxide (PEO) can be prepared by anionic ring-opening polymerization using TBAN3 as an initiator. [] This functionalized PEO can then be further modified for applications like AGET ATRP (activators generated by electron transfer for atom transfer radical polymerization), leading to the creation of star-shaped PEO with clickable azide groups. []

Q7: Can you provide an example of TBAN3 being used in the synthesis of a specific class of organic compounds?

A7: TBAN3 is a crucial reagent in synthesizing 5-substituted 1H-tetrazoles. [] It acts as both the azide source and, upon reaction with the reaction solvent tetrabutylammonium bromide, generates tetrabutylammonium azide in situ, which is the active nucleophile in the reaction. []

Q8: What is the role of TBAN3 in studying the reactivity of vinyl cations?

A8: TBAN3 can act as a nucleophile to trap vinyl cations generated during photolysis reactions. [, ] For example, in the photolysis of vinyl bromides, TBAN3 effectively traps the transient vinyl cation, forming the corresponding vinyl azide. [, ] This reaction provides valuable insights into the reactivity and lifetime of vinyl cations.

Q9: Has TBAN3 been used in the synthesis of radiolabeled compounds for medical imaging?

A9: Yes, TBAN3 has been employed in the synthesis of [11C]physostigmine, a radiolabeled inhibitor of acetylcholinesterase. [] This radiolabeled compound is used in positron emission tomography (PET) to study acetylcholinesterase activity in the brain. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1R,2R,6R,10S,11R,13R,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-3-iodo-5-methoxyphenyl)acetate](/img/structure/B1234561.png)

![Methyl 16-methyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2(10),4,6,8,11,18-heptaene-19-carboxylate;chloride](/img/structure/B1234566.png)

![15-Hydroxy-11,18-dimethoxy-6,8,20-trioxapentacyclo[10.8.0.02,9.03,7.014,19]icosa-1,4,9,11,14,16,18-heptaen-13-one](/img/structure/B1234570.png)